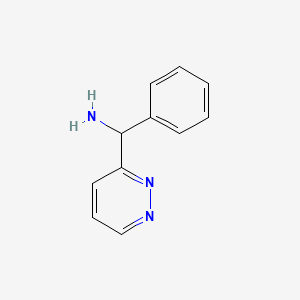
Phenyl(pyridazin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl(pyridazin-3-yl)methanamine is an organic compound that features a phenyl group attached to a pyridazin-3-yl ring, which is further connected to a methanamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(pyridazin-3-yl)methanamine typically involves the formation of the pyridazine ring followed by the introduction of the phenyl and methanamine groups. One common method includes:
Formation of Pyridazine Ring: The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
化学反应分析
Types of Reactions: Phenyl(pyridazin-3-yl)methanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced amines and alcohols.
Substitution: Alkylated derivatives.
科学研究应用
Phenyl(pyridazin-3-yl)methanamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of Phenyl(pyridazin-3-yl)methanamine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Pyridazine: A parent compound with similar structural features but lacking the phenyl and methanamine groups.
Pyridazinone: A derivative with a keto group at the 3-position, exhibiting different pharmacological properties.
Phenylhydrazine: A related compound used in the synthesis of pyridazine derivatives.
Uniqueness: Phenyl(pyridazin-3-yl)methanamine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
生物活性
Phenyl(pyridazin-3-yl)methanamine is a compound that has garnered attention for its diverse biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies, including in vitro and in vivo analyses, structure-activity relationships (SAR), and potential therapeutic applications.
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of pyridazine derivatives, including this compound. For instance, a study showed that compounds with similar structures exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .
2. Anticancer Activity
The anticancer potential of pyridazine derivatives has been extensively studied. Research indicates that certain derivatives can induce apoptosis in cancer cell lines such as HeLa and A549, with IC50 values demonstrating effective antiproliferative effects . The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HeLa | 226 |
| This compound | A549 | 242.52 |
3. Enzyme Inhibition
Pyridazine derivatives have shown promise as inhibitors of various enzymes, including monoamine oxidase (MAO). For example, certain pyridazinone derivatives displayed selective inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s.
Case Study 1: MAO Inhibition
In a study evaluating the inhibitory effects on MAO-A and MAO-B, this compound analogs were synthesized and tested. The most potent inhibitors demonstrated selectivity for MAO-B, which is crucial for developing treatments for depression and neurodegenerative disorders .
Case Study 2: Anticancer Properties
A recent investigation into the anticancer effects of this compound revealed its ability to inhibit cell proliferation in various cancer cell lines. The study utilized flow cytometry to analyze apoptosis markers and found significant increases in apoptotic cells upon treatment with the compound .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituents on the phenyl ring can enhance or reduce potency against specific targets.
- Alterations in the pyridazine moiety can affect enzyme inhibition profiles.
属性
IUPAC Name |
phenyl(pyridazin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-11(9-5-2-1-3-6-9)10-7-4-8-13-14-10/h1-8,11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLMIFVAZKEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














